N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide
Description
N-(1H-Benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a benzimidazole moiety linked to a 2,4-dichlorophenoxyacetic acid backbone. The benzimidazole group is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in enzyme inhibition and receptor binding. The 2,4-dichlorophenoxy group is commonly associated with auxin-like activity in agrochemicals and anti-inflammatory properties in pharmaceuticals .
Properties
Molecular Formula |
C15H11Cl2N3O2 |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-9-1-4-14(11(17)5-9)22-7-15(21)20-10-2-3-12-13(6-10)19-8-18-12/h1-6,8H,7H2,(H,18,19)(H,20,21) |
InChI Key |
BHIJZFPIEXWYST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole moiety is typically synthesized via cyclization of o-phenylenediamine derivatives. A method adapted from RU2492647C1 involves reacting o-phenylenediamine with carbonyl-containing compounds under acidic conditions. For N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, the 5-amino position is critical, necessitating regioselective substitution.
Example Protocol
- Cyclization :
- o-Phenylenediamine (1.0 equiv) reacts with 2-formylbenzoic acid (1.0 equiv) in glacial acetic acid at 18–20°C for 1.5 hours.
- The reaction proceeds via monoimine intermediate formation, followed by heterocyclization to yield 5-substituted benzimidazole.
- Yield : 81% after recrystallization from dimethylformamide.
This method avoids high-temperature conditions, preserving acid-sensitive functional groups. However, nitro-substituted precursors may require adjusted stoichiometry or extended reaction times.
Dichlorophenoxyacetamide Side Chain Preparation
The 2-(2,4-dichlorophenoxy)acetyl group is synthesized through nucleophilic substitution. A patent detailing triclabendazole synthesis (WO2012070068A2) provides a parallel strategy:
Stepwise Synthesis
- Etherification :
- Acid Chloride Formation :
- Thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acyl chloride.
- Conditions : Reflux in anhydrous dichloromethane (DCM) for 4 hours.
Amide Coupling Strategies
Coupling the benzimidazole amine with the acyl chloride is pivotal. Schotten-Baumann conditions or carbodiimide-mediated coupling are common:
Method A: Schotten-Baumann Reaction
- 5-Amino-1H-benzimidazole (1.0 equiv) is suspended in aqueous NaOH (10%).
- 2-(2,4-Dichlorophenoxy)acetyl chloride (1.2 equiv) is added dropwise at 0–5°C.
- Yield : ~70% after extraction and chromatography.
Method B: EDCl/HOBt Mediated Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
- Solvent : Anhydrous DMF or THF.
- Advantage : Higher yields (85–90%) and milder conditions.
Comparative Analysis of Preparation Methods
Optimization and Process Scalability
Solvent and Catalyst Selection
- DMF vs. Acetic Acid : DMF enhances solubility of intermediates but complicates purification. Acetic acid offers greener alternatives but may protonate amine groups, slowing reactions.
- Catalysts : Raney nickel (for nitro reductions) and palladium on carbon (for hydrogenolysis) improve step efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide exhibits notable antimicrobial properties against a range of pathogens:
- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes in microbial metabolism, disrupting cellular functions and leading to cell death.
- Activity Against Bacteria and Fungi : Studies have shown that this compound has effective activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. For example, it has demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against various strains .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies:
- Cell Line Studies : In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines such as HCT116 (human colorectal carcinoma). The IC50 values reported are competitive with established chemotherapeutic agents .
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage .
Antifungal Applications
Research into the antifungal properties of this compound has also yielded promising results:
- Inhibition of Fungal Growth : It has shown effectiveness against common fungal pathogens, potentially serving as a treatment option for fungal infections resistant to conventional therapies .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares core structural motifs with several synthetic auxin agonists, COX-2 inhibitors, and anti-inflammatory agents. Key analogs include:
Research Findings and Implications
Key Advantages of N-(1H-Benzimidazol-5-yl)-2-(2,4-Dichlorophenoxy)Acetamide
- Potential Dual Activity: The benzimidazole group may confer both enzyme inhibition (e.g., COX-2) and auxin-like herbicidal effects, depending on substituent positioning.
- Enhanced Selectivity : Compared to pyridine or mercapto-ethyl analogs, the benzimidazole ring could reduce off-target effects due to its distinct electronic and steric profile.
Limitations and Challenges
- Unclear Pharmacokinetics : While thiourea analogs show improved ulcerogenicity profiles (), the metabolic fate of the benzimidazole derivative remains unstudied.
Biological Activity
N-(1H-benzimidazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis, and associated research findings.
Molecular Structure
- Molecular Formula : CHClNO
- Molecular Weight : 393.3 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC=C2C(=C1)C(=CN2C(=O)C(COC1=C(C=C(C=C1)Cl)Cl)=O)N
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity. A study on various benzimidazole derivatives highlighted their effectiveness against bacteria and fungi, with some compounds showing potent inhibition of DNA topoisomerases, which are crucial for DNA replication and repair processes .
Anticancer Activity
The compound's structure suggests potential anticancer properties. In vitro studies have shown that benzimidazole derivatives can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer). The mechanism often involves the disruption of cellular processes through DNA interaction and enzyme inhibition .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole compounds is closely linked to their structural features. Modifications at specific positions on the benzimidazole ring can enhance or diminish their biological efficacy. For instance, substituents such as halogens (e.g., dichlorophenoxy groups) have been associated with increased potency against microbial pathogens and cancer cells .
Synthesis and Evaluation
A comprehensive study synthesized several benzimidazole derivatives and evaluated their biological activities. Among these, compounds with dichlorophenoxy substitutions demonstrated improved antimicrobial efficacy compared to their unsubstituted counterparts. The study utilized various assays to determine the minimum inhibitory concentrations (MICs) against selected pathogens .
Clinical Relevance
Recent investigations into the pharmacological profiles of these compounds suggest their potential use in therapeutic applications beyond antimicrobial and anticancer activities. Some derivatives have shown promise as anti-inflammatory agents and in managing metabolic disorders .
Q & A
Q. How can researchers balance potency and toxicity in derivative design?
- Methodological Answer :
- Computational Toxicity Prediction : Use tools like ProTox-II to predict hepatotoxicity and mutagenicity early in design .
- Selective COX-2 Inhibition : Optimize substituents to reduce COX-1 affinity, minimizing ulcerogenic risks while retaining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
